molecular formula C9H12N4O2 B160246 Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate CAS No. 134540-17-3

Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate

Cat. No.: B160246
CAS No.: 134540-17-3
M. Wt: 208.22 g/mol
InChI Key: IIFIEBUVHQWOMX-UHFFFAOYSA-N
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Description

Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a dimethylamino group and a methyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate typically involves the reaction of Methyl 3-amino-2-pyrazinecarboxylate with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Methyl 3-amino-2-pyrazinecarboxylate

    Reagent: Dimethylformamide dimethyl acetal

    Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-pyrazinecarboxylate
  • Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
  • 5-Methyl-2-pyrazinecarboxylic acid

Uniqueness

Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both dimethylamino and methyleneamino groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

134540-17-3

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)pyrazine-2-carboxylate

InChI

InChI=1S/C9H12N4O2/c1-13(2)6-12-8-7(9(14)15-3)10-4-5-11-8/h4-6H,1-3H3

InChI Key

IIFIEBUVHQWOMX-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=NC=CN=C1C(=O)OC

Canonical SMILES

CN(C)C=NC1=NC=CN=C1C(=O)OC

Synonyms

Pyrazinecarboxylic acid, 3-[[(dimethylamino)methylene]amino]-, methyl ester

Origin of Product

United States

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